molecular formula C10H8ClNOS B8440104 1-(7-Chlorothieno[3,2-b]pyridin-2-yl)propan-1-one

1-(7-Chlorothieno[3,2-b]pyridin-2-yl)propan-1-one

Cat. No. B8440104
M. Wt: 225.70 g/mol
InChI Key: IUKZBTYADSHFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06869962B2

Procedure details

2.5 M nBuLi in hexane (0.619 ml, 1.55 mmole) was added to a solution of 7-chlorothieno[3,2-b]pyridine (0.250 g, 1.47 mmole) in THF (5 ml) at −78° C. The reaction mixture was stirred at −78° C. for 30 min, and then propanoyl chloride (0.162 ml, 1.76 mmole) was added. The reaction mixture stirred at −78° C. and slowly warmed to 0° C. and quenched with H2O (10 ml), extracted with EtOAc (2×10 ml). The organic layer was dried over MgSO4 and concentrated. The residue was purified by flash column chromatography eluting with 10-70% EtOAc in hexane to a off-white solid (0.084 g, 25%). 1H NMR (300 MHz, CDCl3) δ8.66 (1H, d, J=4.9 Hz), 8.12 (1H, s), 7.38 (1H, d, J=4.9 Hz), 3.09 (2H, q, J=7.3 Hz), 1.29 (3H, t, J=7.3 Hz,); ESIMS (MH+): 225.95.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.619 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.162 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]2[CH:19]=[CH:20][S:21][C:14]=12.[C:22](Cl)(=[O:25])[CH2:23][CH3:24]>C1COCC1>[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]2[CH:19]=[C:20]([C:22](=[O:25])[CH2:23][CH3:24])[S:21][C:14]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.619 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=CS2
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.162 mL
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture stirred at −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with H2O (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 10-70% EtOAc in hexane to a off-white solid (0.084 g, 25%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.